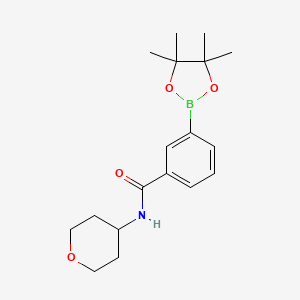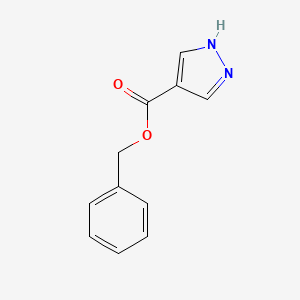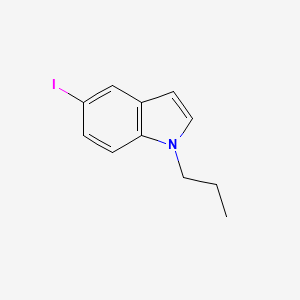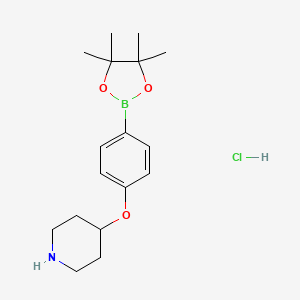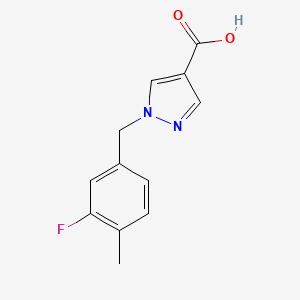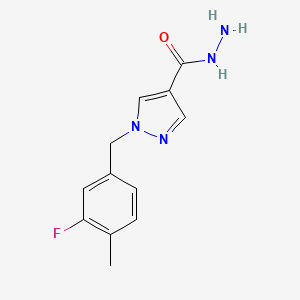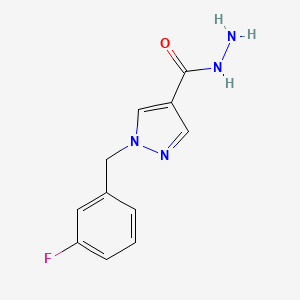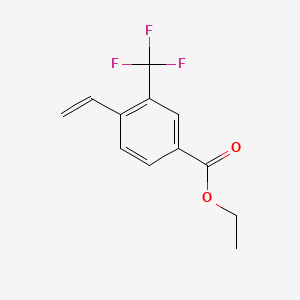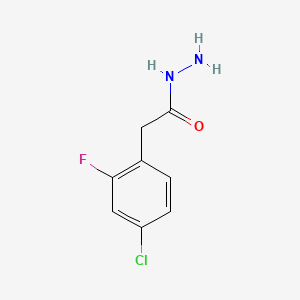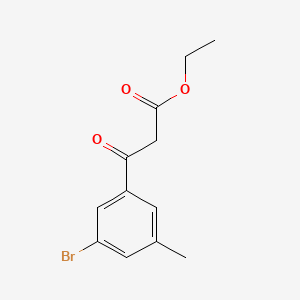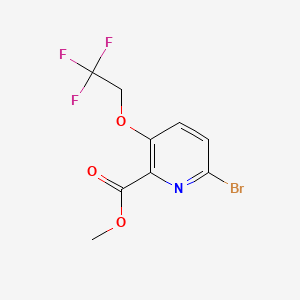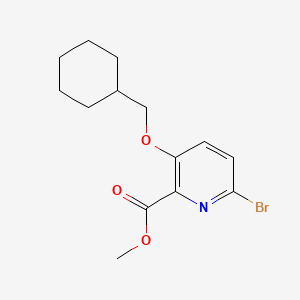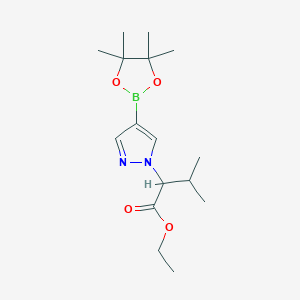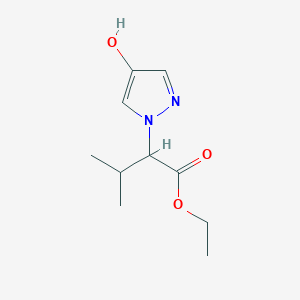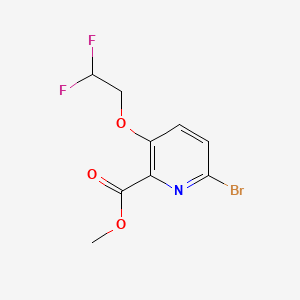
Methyl 6-bromo-3-(2,2-difluoroethoxy)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-bromo-3-(2,2-difluoroethoxy)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a bromine atom at the 6th position and a 2,2-difluoroethoxy group at the 3rd position on the picolinate ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-(2,2-difluoroethoxy)picolinate typically involves the bromination of a picolinate precursor followed by the introduction of the 2,2-difluoroethoxy group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the picolinate ring. The 2,2-difluoroethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoroethoxy reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 6-bromo-3-(2,2-difluoroethoxy)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are commonly used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
科学研究应用
Methyl 6-bromo-3-(2,2-difluoroethoxy)picolinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 6-bromo-3-(2,2-difluoroethoxy)picolinate involves its interaction with molecular targets through various pathways. The bromine and difluoroethoxy groups can influence the compound’s reactivity and binding affinity to specific targets. The exact mechanism depends on the context of its application, such as its role in a biochemical assay or as a precursor in a synthetic pathway.
相似化合物的比较
Similar Compounds
Methyl 6-bromo-3-methoxypicolinate: Similar structure but with a methoxy group instead of a difluoroethoxy group.
Methyl 6-chloro-3-(2,2-difluoroethoxy)picolinate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 6-bromo-3-(2,2-difluoroethoxy)benzoate: Similar structure but with a benzoate ring instead of a picolinate ring.
Uniqueness
Methyl 6-bromo-3-(2,2-difluoroethoxy)picolinate is unique due to the presence of both the bromine atom and the 2,2-difluoroethoxy group on the picolinate ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
methyl 6-bromo-3-(2,2-difluoroethoxy)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO3/c1-15-9(14)8-5(16-4-7(11)12)2-3-6(10)13-8/h2-3,7H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYKPBPEWQBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
